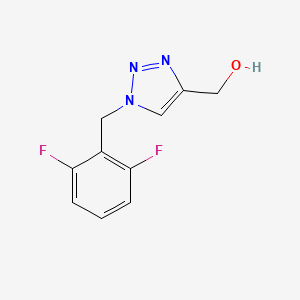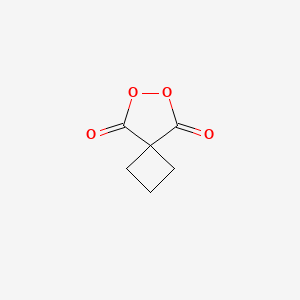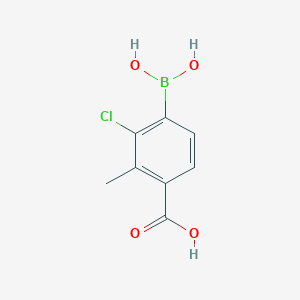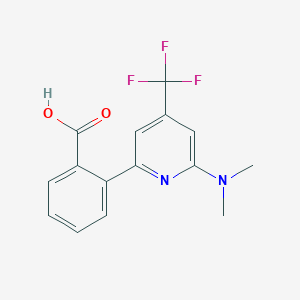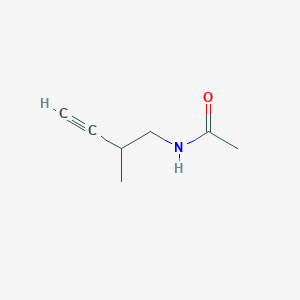![molecular formula C11H10FN3 B1488155 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1544914-39-7](/img/structure/B1488155.png)
6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine
Übersicht
Beschreibung
“6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine” is a type of organic compound known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopy techniques such as ESI-MS, FTIR, and 1H NMR . Low-temperature single-crystal X-ray analyses were carried out, and intramolecular N–H∙∙∙N hydrogen bonds and intermolecular C–H∙∙∙F interactions were observed .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitors
One of the notable applications of this compound is in the development of tyrosine kinase inhibitors. Research by Rewcastle et al. (1998) on derivatives of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, revealed that analogues bearing solubilizing functions off the 6-methylamino substituent exhibit potent inhibitory effects on EGFR autophosphorylation in human epidermoid carcinoma cells. These findings suggest the potential of such compounds in cancer therapy due to their ability to disrupt signal transduction pathways involved in tumor growth and proliferation Rewcastle et al., 1998.
Quantum Chemical Characterization
Another study focused on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives. Traoré et al. (2017) investigated hydrogen bonding in derivatives like 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine using quantum chemistry methods. This study aids in understanding the electronic structure and potential reactivity of such compounds, which is crucial for designing drugs with targeted properties Traoré et al., 2017.
Radiosensitizing Effects
In the context of radiotherapy for cancer treatment, Jung et al. (2019) identified novel phenylpyrimidine derivatives that exhibit radiosensitizing effects on human lung cancer cells. These compounds, by inducing cell cycle arrest and enhancing the effects of radiation therapy, represent a promising approach to overcome radioresistance in tumor cells, thereby improving the efficacy of cancer treatment Jung et al., 2019.
Antimicrobial Activity
Additionally, compounds structurally related to "6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine" have been evaluated for their antimicrobial properties. For instance, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, assessing their antibacterial and antifungal activities. The study highlights the potential of such compounds in developing new antimicrobial agents, indicating the broad applicability of pyrimidine derivatives in therapeutic contexts Mallikarjunaswamy et al., 2013.
Wirkmechanismus
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect inflammatory pathways by inhibiting the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This modulation can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes .
Eigenschaften
IUPAC Name |
6-[(2-fluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGNKYBOTLMHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




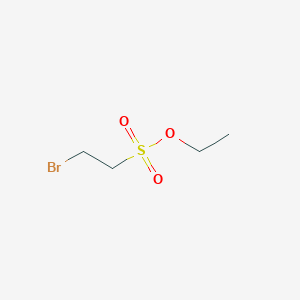
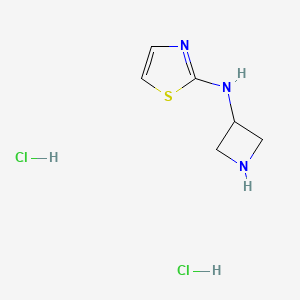

![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
